molecular formula C17H20N4O4S B7145027 N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide

Cat. No.: B7145027
M. Wt: 376.4 g/mol
InChI Key: DHQFVKHJBGIRSM-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-11-18-16(25-20-11)13-4-7-21(8-5-13)17(22)19-14-3-2-12-6-9-26(23,24)15(12)10-14/h2-3,10,13H,4-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQFVKHJBGIRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(CC2)C(=O)NC3=CC4=C(CCS4(=O)=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core is synthesized through cyclization reactions, often involving sulfur reagents and oxidizing agents.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring is introduced via cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

    Piperidine Ring Formation: The piperidine ring is typically constructed through nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the benzothiophene and oxadiazole intermediates with the piperidine derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced oxadiazole derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

Medicine

In medicine, researchers might explore its potential as a drug candidate, particularly in areas like oncology, neurology, or infectious diseases, where its unique structure could interact with specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide: Lacks the methyl group on the oxadiazole ring.

    N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the 3-methyl group on the oxadiazole ring and the specific arrangement of functional groups in N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide confer unique chemical properties and potential biological activities, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

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